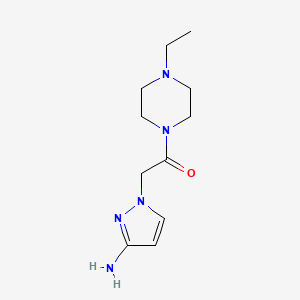

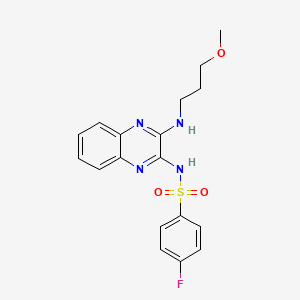

2-(3-amino-1H-pyrazol-1-yl)-1-(4-ethylpiperazin-1-yl)ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-(3-amino-1H-pyrazol-1-yl)-1-(4-ethylpiperazin-1-yl)ethan-1-one is a derivative of 1H-pyrazole, which is a heterocyclic aromatic organic compound. This particular derivative is of interest due to its potential pharmacological properties, as indicated by related compounds in the same family that have been studied for various biological activities.

Synthesis Analysis

Although the specific synthesis of 2-(3-amino-1H-pyrazol-1-yl)-1-(4-ethylpiperazin-1-yl)ethan-1-one is not detailed in the provided papers, similar compounds have been synthesized and studied. For instance, the synthesis of 4-amino-3,5-diphenyl-1H-pyrazole-1-ethanol and its derivatives has been described, which involves the introduction of alkylamino groups to the 1H-pyrazole structure . This suggests that the synthesis of the compound may involve similar strategies, such as functionalizing the 1H-pyrazole ring and subsequently introducing the ethylpiperazine moiety.

Molecular Structure Analysis

The molecular structure of 1H-pyrazole derivatives is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. In the case of the compound of interest, the pyrazole ring is substituted with an amino group and an ethylpiperazine moiety. The structure-activity relationship (SAR) of such compounds can be studied using homology modeling and docking, as demonstrated in the research on 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone derivatives . These studies help in understanding how the molecular structure affects the interaction with biological targets such as the CCR1 receptor.

Chemical Reactions Analysis

The chemical reactivity of 1H-pyrazole derivatives can be influenced by the substituents on the ring. The presence of an amino group can facilitate the formation of hydrogen bonds, which is crucial for the interaction with biological targets. For example, in the study of CCR1 antagonists, the hydrogen bonding interaction with Tyr113 in the active site was highlighted as an important factor for ligand binding . This indicates that the amino group in the compound of interest may also play a significant role in its chemical reactivity and biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazole derivatives are determined by their molecular structure. These properties include solubility, melting point, and the ability to form salts or crystallize, which are important for drug formulation. The presence of functional groups such as the amino group and the ethylpiperazine moiety can affect these properties. While the specific properties of 2-(3-amino-1H-pyrazol-1-yl)-1-(4-ethylpiperazin-1-yl)ethan-1-one are not provided in the papers, related compounds have shown a range of activities including local anesthetic, analgesic, and anti-inflammatory effects . These activities suggest that the compound may have favorable properties for drug development.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The compound is used in the synthesis of various pyrazole derivatives, which are important in modern medicine and pharmacy due to their significant pharmacological potential and chemical modification possibilities (McFadden & Huppatz, 1991).

- It serves as an intermediate in the synthesis of nitrogen-rich hybrids of homopiperazine-pyrimidine-pyrazole, which have shown potential in antitubercular studies (Vavaiya et al., 2022).

Biological and Pharmacological Applications

- Pyrazole derivatives, like the ones synthesized using this compound, show promise in antifungal activity, as evidenced by molecular docking studies and interactions with various biological targets (Fedotov et al., 2022).

- These compounds also have been used in the synthesis of molecules with antimicrobial properties, as demonstrated by their efficacy against common pathogenic bacteria (Asif et al., 2021).

Material Science and Corrosion Inhibition

- Pyrazole derivatives are also significant in the field of material science, particularly as corrosion inhibitors. Their effectiveness in protecting metals like mild steel in acidic environments has been demonstrated (Bouklah et al., 2020).

Synthesis of Novel Heterocyclic Compounds

- The compound is instrumental in the creation of new heterocyclic compounds, which are crucial in medicinal chemistry for their diverse biological activities (Al-Amiery et al., 2012).

- Its use in synthesizing new pyrazoline and pyrazole derivatives, which have shown anticancer and anti-5-lipoxygenase activities, further highlights its significance in the development of new therapeutic agents (Rahmouni et al., 2016).

Propriétés

IUPAC Name |

2-(3-aminopyrazol-1-yl)-1-(4-ethylpiperazin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N5O/c1-2-14-5-7-15(8-6-14)11(17)9-16-4-3-10(12)13-16/h3-4H,2,5-9H2,1H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIFPTRTNSKTIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)CN2C=CC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-amino-1H-pyrazol-1-yl)-1-(4-ethylpiperazin-1-yl)ethan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(cyanomethyl)-N-cyclopropyl-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B3007730.png)

![N-(2-methylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B3007734.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-benzyl-4-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B3007742.png)

![4-tert-butyl-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B3007745.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B3007746.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B3007749.png)

![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B3007751.png)